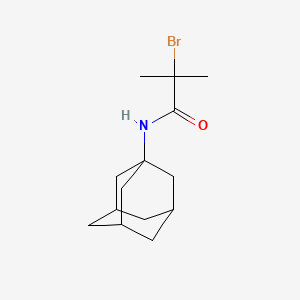
N1-(1-adamantyl)-2-bromo-2-methylpropanamide
Descripción general
Descripción
N1-(1-adamantyl)-2-bromo-2-methylpropanamide, commonly known as ADB-BUTINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, which have been shown to have strong binding affinity to the cannabinoid receptors in the brain.
Mecanismo De Acción
Like other synthetic cannabinoids, ADB-BUTINACA exerts its effects by binding to the cannabinoid receptors in the brain. Specifically, it has been shown to have high binding affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. ADB-BUTINACA also has some affinity for the CB2 receptor, which is involved in immune function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ADB-BUTINACA are not well understood, but it is thought to have similar effects to other synthetic cannabinoids. These effects may include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. However, it is important to note that these effects have not been extensively studied in humans, and the potential risks associated with ADB-BUTINACA use are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ADB-BUTINACA in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for investigating the role of the CB1 receptor in various physiological processes. However, one limitation of using ADB-BUTINACA is its potential for toxicity, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on ADB-BUTINACA. One area of interest is its potential as a therapeutic agent for chronic pain and inflammatory diseases. Further studies are needed to investigate the safety and efficacy of ADB-BUTINACA in humans. Another area of interest is its potential as a tool for investigating the role of the CB1 receptor in various physiological processes. Additionally, more research is needed to understand the biochemical and physiological effects of ADB-BUTINACA and its potential risks and benefits.
Aplicaciones Científicas De Investigación
ADB-BUTINACA has been used in several scientific studies to investigate its potential therapeutic applications. One study by Watanabe et al. (2017) showed that ADB-BUTINACA has analgesic effects in mice, suggesting that it may be useful in the treatment of chronic pain. Another study by Banister et al. (2018) demonstrated that ADB-BUTINACA has potent anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-bromo-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOGKRBNVSSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383594 | |
| Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
CAS RN |
54059-85-7 | |
| Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)


![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)

![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)
![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)
![3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione](/img/structure/B1621046.png)

![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)
![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)
![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)
